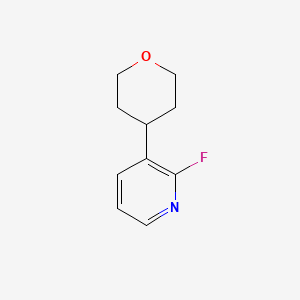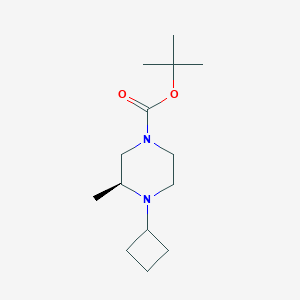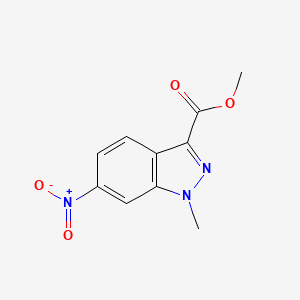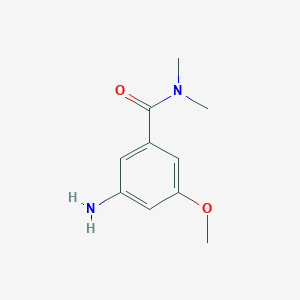
1H-Indole-1-propanoic acid, 7-amino-, methyl ester
描述
1H-Indole-1-propanoic acid, 7-amino-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the influenza A virus , suggesting they may affect pathways related to viral replication.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
1H-Indole-1-propanoic acid, 7-amino-, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to interact with enzymes involved in the degradation of amino acids, such as tryptophanase and indole-3-glycerol-phosphate lyase . These interactions can lead to the production of other bioactive compounds, such as indole-3-acetic acid and indole-3-propionic acid, which have significant biological activities .
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the ERK1 signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, these compounds can modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and function . For instance, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Additionally, these compounds can activate transcription factors, such as NF-κB, which regulate the expression of genes involved in immune responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to be relatively stable under physiological conditions, but they can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to these compounds can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, these compounds can exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, they can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of amino acids and the biosynthesis of bioactive compounds. It interacts with enzymes, such as tryptophanase and indole-3-glycerol-phosphate lyase, which catalyze the conversion of tryptophan to indole and other derivatives . These metabolic pathways can influence metabolic flux and metabolite levels, leading to changes in cellular function and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as the organic anion transporter family . Additionally, these compounds can bind to proteins, such as albumin, which facilitate their distribution within the body . The localization and accumulation of these compounds can influence their biological activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, these compounds can be localized to the mitochondria, where they can modulate mitochondrial function and oxidative stress . The subcellular localization of these compounds can influence their biological activity and therapeutic potential .
准备方法
The synthesis of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is reacted with appropriate reagents to introduce the propanoic acid and amino groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield.
化学反应分析
1H-Indole-1-propanoic acid, 7-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
科学研究应用
1H-Indole-1-propanoic acid, 7-amino-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.
相似化合物的比较
1H-Indole-1-propanoic acid, 7-amino-, methyl ester can be compared with other similar indole derivatives:
属性
IUPAC Name |
methyl 3-(7-aminoindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11(15)6-8-14-7-5-9-3-2-4-10(13)12(9)14/h2-5,7H,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGLXPTNSLYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


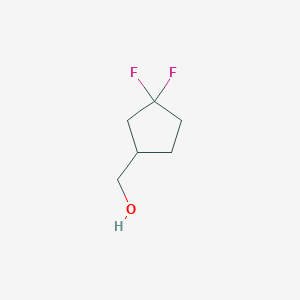
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
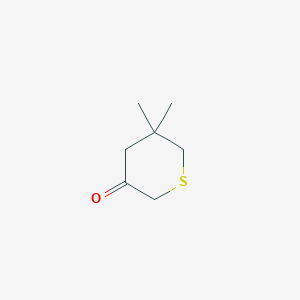
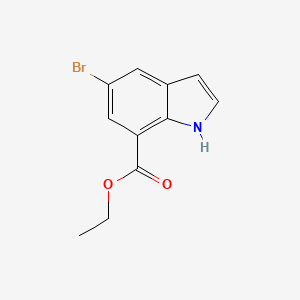
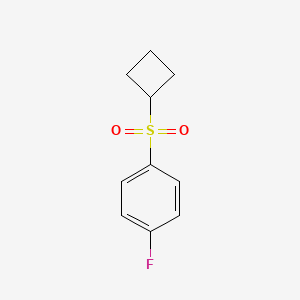
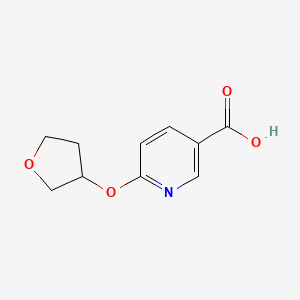
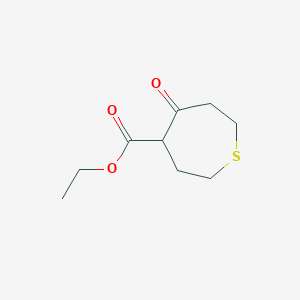
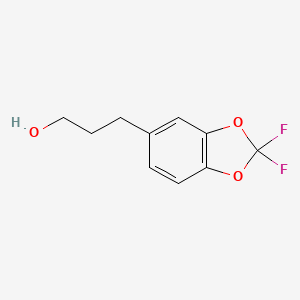
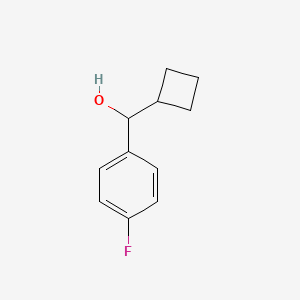
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
